N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- 3-ethyl group: Enhances lipophilicity and steric bulk.
- 6-phenyl substituent: Contributes to π-π stacking interactions.
- 4-ethoxyphenyl moiety: Introduces electron-donating ethoxy groups, influencing electronic distribution and bioavailability.
While synthetic details are absent in the provided evidence, analogous methodologies (e.g., sulfonamide/acetamide coupling in ) may apply .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27-23(29)22-19(14-20(32-22)16-8-6-5-7-9-16)26-24(27)31-15-21(28)25-17-10-12-18(13-11-17)30-4-2/h5-14H,3-4,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPUYSBFBQSNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The ethoxyphenyl group is then introduced via electrophilic substitution reactions. Finally, the acetamide moiety is attached through amidation reactions, often using reagents such as acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, and inferred physicochemical properties.
Table 1: Structural and Functional Group Comparison
*Molecular weights calculated using atomic masses; target compound’s weight is theoretical.
Key Comparative Insights:
Core Structure Diversity: The thienopyrimidinone core in the target compound offers a planar, heteroaromatic system conducive to intercalation or enzyme binding, contrasting with the tetrahydrofuran () and linear hexane () backbones, which prioritize flexibility and stereochemical complexity .
Substituent Effects: The sulfanyl acetamide group in the target compound differs from the sulfamoyl linkage in . The 4-ethoxyphenyl moiety (target) vs. 2,6-dimethylphenoxy () highlights divergent electronic profiles: ethoxy groups are electron-donating, while methyl groups provide steric hindrance.
Functional Group Impact :
- Amide bonds are common across all compounds, enabling hydrogen-bond interactions. However, the target compound’s thioether linkage may confer redox sensitivity compared to the more stable sulfonamide () or ether () groups.
Stereochemical Complexity :
- compounds exhibit multiple stereocenters, which could influence target selectivity and metabolic stability. The target compound’s lack of chiral centers (based on structure) may simplify synthesis but limit enantiomer-specific activity .
Biological Activity
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound exhibiting significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound is characterized by the following chemical attributes:
| Property | Value |
|---|---|
| CAS Number | 1189955-19-8 |
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 342.41 g/mol |
| Core Structure | Thieno[3,2-d]pyrimidine |
The presence of functional groups such as ethoxy, oxo, sulfanyl, and acetamide enhances its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in anticancer and anti-inflammatory contexts. The compound's mechanism of action often involves interaction with specific molecular targets, including enzymes and receptors implicated in disease pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines. For instance:
-
Mechanisms of Action : The anticancer effects are attributed to:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of apoptosis through the activation of intrinsic pathways.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects:
- It has been shown to inhibit pro-inflammatory cytokines in cellular models, suggesting a role in managing inflammatory diseases.
Study 1: Anticancer Efficacy
A recent study evaluated the compound's efficacy against multiple cancer cell lines:
- Methodology : Various concentrations were tested on MCF7 and HepG2 cells.
- Results : Significant reduction in cell viability was observed, with an IC50 value of 0.74 mg/mL for HepG2 cells.
Study 2: Mechanistic Insights
Research focusing on the molecular mechanisms revealed:
- Enzyme Inhibition : The compound binds to active sites of enzymes critical for tumor growth.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of N-(4-ethoxyphenyl)-2-{(3-Ethyl - 4-Oxo - 6 - Phenyl - 3H, 4H - Thieno[3, 2-d]Pyrimidin - 2 - yl} sulfanyl)acetamide within its class, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Compound A | Lacks sulfanyl group | Reduced biological activity |
| Compound B | Similar core structure | Different substituents affecting solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
